molecular formula C26H29FN4O4 B14946522 1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B14946522
M. Wt: 480.5 g/mol
InChI Key: HTJGHVARIQKJNF-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperazine and Piperidine Rings: These can be introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine ring.

    Formation of the Pyrrolidine-2,5-dione Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of hydroquinone derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone
  • 1-(3-(1,3-Benzodioxol-5-yl)acryloyl)-4-(4-fluorophenyl)piperazine
  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29FN4O4

Molecular Weight

480.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H29FN4O4/c27-18-1-3-19(4-2-18)28-11-13-29(14-12-28)20-7-9-30(10-8-20)22-16-25(32)31(26(22)33)21-5-6-23-24(15-21)35-17-34-23/h1-6,15,20,22H,7-14,16-17H2

InChI Key

HTJGHVARIQKJNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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